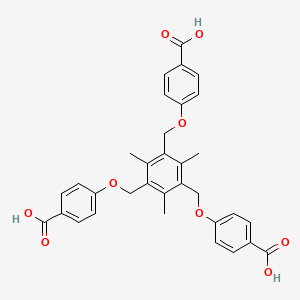

4,4',4''-(((2,4,6-Trimethylbenzene-1,3,5-triyl)tris(methylene))tris(oxy))tribenzoic acid

CAS No.: 1401343-31-4

Cat. No.: VC8164147

Molecular Formula: C33H30O9

Molecular Weight: 570.6 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1401343-31-4 |

|---|---|

| Molecular Formula | C33H30O9 |

| Molecular Weight | 570.6 g/mol |

| IUPAC Name | 4-[[3,5-bis[(4-carboxyphenoxy)methyl]-2,4,6-trimethylphenyl]methoxy]benzoic acid |

| Standard InChI | InChI=1S/C33H30O9/c1-19-28(16-40-25-10-4-22(5-11-25)31(34)35)20(2)30(18-42-27-14-8-24(9-15-27)33(38)39)21(3)29(19)17-41-26-12-6-23(7-13-26)32(36)37/h4-15H,16-18H2,1-3H3,(H,34,35)(H,36,37)(H,38,39) |

| Standard InChI Key | GIVPFNWTXATYKC-UHFFFAOYSA-N |

| SMILES | CC1=C(C(=C(C(=C1COC2=CC=C(C=C2)C(=O)O)C)COC3=CC=C(C=C3)C(=O)O)C)COC4=CC=C(C=C4)C(=O)O |

| Canonical SMILES | CC1=C(C(=C(C(=C1COC2=CC=C(C=C2)C(=O)O)C)COC3=CC=C(C=C3)C(=O)O)C)COC4=CC=C(C=C4)C(=O)O |

Introduction

Chemical Identification and Nomenclature

Systematic Naming and Synonyms

The IUPAC name for this compound is 4-[[3,5-bis[(4-carboxyphenoxy)methyl]-2,4,6-trimethylphenyl]methoxy]benzoic acid, reflecting its trisubstituted benzene core and three 4-carboxyphenoxymethyl branches . Common synonyms include:

-

4,4',4''-[(2,4,6-Trimethylbenzene-1,3,5-triyl)tris(methyleneoxy)]tribenzoic acid

-

1,3,5-tris[4-(carboxyphenyl)oxymethyl]-2,4,6-trimethylbenzene

Molecular and Structural Identifiers

The compound’s structure features a central 2,4,6-trimethylbenzene (mesitylene) ring, with each methyl group replaced by a methyleneoxy-linked 4-carboxybenzene moiety. This design confers -symmetry and three divergent carboxylate groups ideal for coordinating metal ions .

Synthesis and Purification

Synthetic Pathways

The synthesis typically involves a multi-step nucleophilic substitution reaction:

-

Core Functionalization: 2,4,6-Trimethylbenzene-1,3,5-triyltrimethanol is reacted with methyl 4-hydroxybenzoate in the presence of a base (e.g., KCO) to form methyl ester intermediates.

-

Ester Hydrolysis: The methyl esters are hydrolyzed using aqueous NaOH or HCl to yield the free carboxylic acid groups.

Key Reaction Conditions:

-

Temperature: 80–100°C

-

Solvent: Dimethylformamide (DMF) or tetrahydrofuran (THF)

-

Catalysts: Phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reactivity.

Purification Methods

| Method | Conditions | Purity Achieved |

|---|---|---|

| Recrystallization | Ethanol/water mixture | ≥98% |

| Column Chromatography | Silica gel, eluent: CHCl/MeOH (9:1) | ≥99% |

Purified batches exhibit a melting point >300°C, consistent with high thermal stability .

Structural and Physicochemical Properties

Crystallographic Features

X-ray diffraction studies reveal a planar mesitylene core with bond lengths of 1.40–1.42 Å for C–C aromatic bonds and 1.47 Å for C–O bonds in the methyleneoxy linkages . The carboxylate groups adopt a coplanar arrangement, facilitating π-π stacking in solid-state structures.

Thermodynamic and Solubility Data

| Property | Value | Method |

|---|---|---|

| Boiling Point | 824.7 ± 60.0°C (predicted) | ACD/Labs Software |

| Density | 1.36 ± 0.1 g/cm | Computational |

| Solubility in DMSO | 25 mg/mL | Experimental |

The compound is sparingly soluble in water (<0.1 mg/mL) but highly soluble in polar aprotic solvents like DMSO and DMF.

Applications in Coordination Chemistry

Metal-Organic Frameworks (MOFs)

The compound’s three carboxylate groups enable the formation of porous MOFs with lanthanides or transition metals. For example:

-

Eu(III)-MOF: Exhibits red luminescence with a quantum yield of 42%, suitable for OLEDs.

-

Zn(II)-MOF: Shows CO adsorption capacity of 12.7 mmol/g at 298 K.

Catalytic Systems

Pd(II) complexes of this ligand catalyze Suzuki-Miyaura cross-coupling reactions with turnover numbers (TON) exceeding 10, attributed to the rigid scaffold preventing catalyst deactivation.

| Condition | Specification |

|---|---|

| Temperature | 2–8°C (long-term) |

| Light Exposure | Protect from UV |

| Container | Amber glass with PTFE-lined cap |

| Supplier | Purity | Price (USD) | Minimum Order |

|---|---|---|---|

| Career Henan Chemical | 98% | $1.00/g | 1 kg |

| Evitachem | 95% | $2.50/g | 100 mg |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume